molecular formula C31H53N3O49S8 B3045324 Fondaparinux CAS No. 104993-28-4

Fondaparinux

カタログ番号: B3045324
CAS番号: 104993-28-4
分子量: 1508.3 g/mol
InChIキー: KANJSNBRCNMZMV-ABRZTLGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fondaparinux is a synthetic anticoagulant that is chemically related to low molecular weight heparins. It is based on the pentasaccharide sequence that constitutes the minimal antithrombin binding region of heparin. This compound is an indirect inhibitor of factor Xa, which plays a crucial role in the blood coagulation cascade. Unlike heparin, it does not inhibit thrombin, making it a unique and valuable anticoagulant .

準備方法

Synthetic Routes and Reaction Conditions: Fondaparinux is synthesized through a complex chemical process involving multiple steps. One of the key steps involves the use of a sulfur trioxide-amine complex at a reaction pH of no more than 9.0 . The synthesis process ensures the formation of the specific pentasaccharide sequence required for its anticoagulant activity.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, ensuring high purity and consistency. The process is designed to meet stringent regulatory standards, minimizing the risk of contamination and ensuring the safety and efficacy of the final product .

化学反応の分析

Types of Reactions: Fondaparinux primarily undergoes substitution reactions due to its complex structure. It does not typically undergo oxidation or reduction reactions under normal physiological conditions.

Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents, including sulfur trioxide-amine complexes and other specialized chemicals. The reaction conditions are carefully controlled to ensure the correct formation of the pentasaccharide sequence .

Major Products Formed: The major product formed from the synthesis of this compound is the pentasaccharide sequence that constitutes its active anticoagulant component. This sequence is crucial for its ability to inhibit factor Xa .

科学的研究の応用

Venous Thromboembolism (VTE) Prevention and Treatment

Fondaparinux is widely used for the prevention and treatment of VTE, including deep vein thrombosis (DVT) and pulmonary embolism (PE). A significant study involving 849 elderly patients demonstrated that this compound reduced the incidence of thrombosis by 46.7% compared to placebo, with a similar safety profile regarding major bleeding events .

Table 1: Efficacy of this compound in VTE Management

Study ReferencePatient PopulationOutcomeRelative Risk Reduction
Cohen et al., 2006Elderly hospitalized patientsThrombosis incidence46.7%
OASIS-6 TrialPatients with ST-segment elevation myocardial infarctionMyocardial infarction or death ratesReduced across age groups

Acute Coronary Syndrome (ACS)

This compound has been shown to be effective in managing ACS, particularly in patients with ST-segment elevation myocardial infarction (STEMI). In the OASIS-6 trial, this compound demonstrated a reduction in myocardial infarction and death rates compared to standard treatments . The safety profile was favorable, with lower rates of severe hemorrhage noted among treated patients.

Table 2: Outcomes in ACS Management with this compound

Age GroupMyocardial Infarction/Death Rate (this compound)Myocardial Infarction/Death Rate (Control)
56 years4.5%4.8%
56-68 years7.9%9.7%
≥69 years17.2%19.8%

Perioperative Surgical Prophylaxis

This compound is recommended for VTE prophylaxis in surgical patients, particularly those at moderate to high risk. Guidelines suggest assessing thrombotic risk prior to administration and ensuring adequate hemostasis postoperatively before continuing treatment .

Oncology Patients

In patients undergoing treatment for cancer, this compound is utilized for anticoagulation prophylaxis due to the increased risk of thromboembolic events associated with malignancies .

Pregnant Patients

The use of this compound in pregnant women requires caution, especially in those with a history of heparin-induced thrombocytopenia or other predisposing conditions for thrombosis .

Safety and Adverse Effects

While this compound is generally well-tolerated, monitoring for bleeding complications is essential, particularly in vulnerable populations such as the elderly or those undergoing major surgeries. Current guidelines emphasize the need for careful dosing and monitoring to mitigate risks .

Future Directions and Research Needs

Despite its established efficacy, there remains a lack of dedicated antidotes for this compound reversal in cases of severe bleeding . Ongoing research into potential reversal agents such as activated prothrombin complex concentrate (APCC) may provide future solutions.

類似化合物との比較

Similar Compounds: Fondaparinux is often compared with other anticoagulants such as enoxaparin, argatroban, and danaparoid. These compounds also inhibit factor Xa but differ in their mechanisms of action and clinical applications .

Uniqueness: One of the unique features of this compound is its lack of interaction with platelets, which reduces the risk of heparin-induced thrombocytopenia, a common side effect associated with heparin and low molecular weight heparins . Additionally, this compound has a longer half-life, allowing for once-daily dosing, which can be advantageous in certain clinical settings .

Conclusion

This compound is a synthetic anticoagulant with unique properties that make it a valuable tool in the prevention and treatment of thromboembolic disorders. Its specific inhibition of factor Xa, lack of interaction with platelets, and longer half-life distinguish it from other anticoagulants. The complex synthesis process and wide range of scientific research applications further highlight its importance in the fields of medicine and biology.

生物活性

Fondaparinux is a synthetic pentasaccharide that serves as an anticoagulant, primarily functioning as a selective inhibitor of Factor Xa through its interaction with antithrombin III (ATIII). This article delves into the biological activity of this compound, emphasizing its mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound exhibits its anticoagulant properties by binding to antithrombin III, enhancing its ability to inhibit Factor Xa approximately 300-fold. This inhibition prevents the conversion of prothrombin to thrombin, subsequently reducing fibrin formation and disrupting the coagulation cascade. Notably, this compound does not inactivate thrombin directly and has minimal effects on platelet function, making it a safer alternative in certain patient populations, particularly those at risk for heparin-induced thrombocytopenia (HIT) .

Pharmacokinetics

  • Bioavailability : this compound has 100% bioavailability when administered subcutaneously.
  • Half-life : The elimination half-life ranges from 10 to 17 hours, allowing for once-daily dosing.
  • Renal Excretion : It is primarily eliminated through the kidneys, necessitating caution in patients with renal impairment .

Case Studies and Trials

  • ARTEMIS Trial : In acutely ill medical patients, this compound significantly reduced the incidence of venous thromboembolism (VTE) from 10.5% in the placebo group to 5.6% (P = 0.029), with no reported pulmonary embolisms in the this compound group .
  • MATISSE Trials : These trials demonstrated that this compound was as effective as enoxaparin in treating deep vein thrombosis (DVT) and pulmonary embolism (PE), with a comparable safety profile .
  • PEGASUS Study : In high-risk abdominal surgery patients, this compound reduced VTE incidence from 6.1% with dalteparin to 4.6%, without increasing bleeding risk .

Efficacy Summary Table

StudyPopulationThis compound DoseVTE Incidence (this compound)VTE Incidence (Control)P-value
ARTEMISAcutely ill medical patients2.5 mg daily5.6%10.5%0.029
MATISSE-DVTDVT patients7.5 mg dailyComparable efficacyEnoxaparinN/A
PEGASUSHigh-risk abdominal surgery patients2.5 mg daily4.6%6.1%N/A

Safety Profile

This compound is generally well-tolerated, with a low incidence of major bleeding events compared to traditional anticoagulants like unfractionated heparin (UFH) and low molecular weight heparin (LMWH). In trials involving elderly patients and those with unstable angina, this compound demonstrated a favorable safety profile with fewer adverse events .

Adverse Events Table

Adverse EventThis compound Incidence (%)Control Group Incidence (%)
Major Bleeding0.2Similar
Injection Site ReactionsLower than LMWHHigher than LMWH

特性

IUPAC Name

(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N3O49S8/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANJSNBRCNMZMV-ABRZTLGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53N3O49S8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146903
Record name Heparin pentasaccharide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1508.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fondaparinux sodium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014709
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The antithrombotic activity of fondaparinux is the result of ATIII-mediated selective inhibition of Factor Xa. By selectively binding to ATIII, Fondaparinux potentiates (about 300 times) the neutralization of Factor Xa by ATIII. Neutralization of Factor Xa interrupts the blood coagulation cascade and thus inhibits thrombin formation and thrombus development. It is thought that fondaparinux is unlikely to induce thrombocytopenia via a heparin-induced thrombocytopenia (HIT)-like mechanism given its chemical structure. As a result, fondaparinux has been used as an alternative anticoagulant in heparin-induced thrombocytopenia (HIT) patients. However, it is important to note that rare cases of HIT have been reported in patients treated with fondaparinux., Antithrombin III generally neutralizes coagulation factor Xa, thrombin, and other coagulation factors, but these reactions are slow in the absence of heparin or fondaparinux. Fondaparinux accelerates the rate at which antithrombin neutralizes factor Xa by inducing a conformational change in antithrombin. This conformational change increases the affinity of antithrombin III for factor Xa, a key enzyme in the coagulation cascade. With fondaparinux therapy, anticoagulation appears to result from rapid inhibition of factor Xa by antithrombin III (about 300-fold greater than innate activity), which inhibits the conversion of prothrombin to thrombin and subsequent thrombus formation. Unlike heparin, which interacts with many plasma components, fondaparinux binds selectively to antithrombin III. Because of its small molecular size, fondaparinux cannot bind simultaneously to antithrombin III and thrombin and therefore is unable to inactivate thrombin itself. At the recommended dosage, fondaparinux does not affect fibrinolytic activity and cannot lyse established thrombi. Fondaparinux generally does not affect platelet function or global clotting function tests (eg, prothrombin time [PT], bleeding time, activated partial thromboplastin time [aPTT]) when administered at the recommended dosage., The antithrombotic activity of fondaparinux sodium is the result of antithrombin III (ATIII)-mediated selective inhibition of Factor Xa. By selectively binding to ATIII, fondaparinux sodium potentiates (about 300 times) the innate neutralization of Factor Xa by ATIII. Neutralization of Factor Xa interrupts the blood coagulation cascade and thus inhibits thrombin formation and thrombus development. Fondaparinux sodium does not inactivate thrombin (activated Factor II) and has no known effect on platelet function. At the recommended dose, fondaparinux sodium does not affect fibrinolytic activity or bleeding time., The limitations of conventional anticoagulants have stimulated the development of new anticoagulants. The central position of factor Xa (FXa) at the junction of the intrinsic and extrinsic pathways in the coagulation cascade means that direct and indirect FXa inhibitors have increasingly changed antithrombotic strategies. FXa inhibitors potently and selectively inhibit thrombin formation rather than thrombin activity. Direct FXa inhibitors may directly bind to FXa, whereas indirect inhibitors are dependent on antithrombin. Direct inhibitors may bind free FXa and, in contrast to indirect inhibitors, FXa within the prothrombinase complex or within clots as well. Fondaparinux is the prototype indirect FXa inhibitor and has been extensively studied in the prevention and treatment of thromboembolic diseases, including acute coronary syndromes. ..., Fondaparinux is a selective inhibitor of activated factor X. Its structure is the copy of the heparin pentasaccharide sequence, the shortest chain required for antithrombin inhibition of activated factor X without antithrombin action. Fondaparinux has no effect on coagulation tests and does not bind to platelet factor 4 or promote heparin-induced thrombocytopenia. Fondaparinux inhibits thrombin generation and the growth of thrombi in in vitro and in vivo models.
Details PMID:12532174, Reverter JC; Drugs Today (Barc) 38 (3): 185-94 (2002)
Record name Fondaparinux
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details PMID:12532174, Reverter JC; Drugs Today (Barc) 38 (3): 185-94 (2002)
Record name Fondaparinux
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7845
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

104993-28-4, 114870-03-0
Record name Heparin pentasaccharide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104993-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fondaparinux
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104993284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fondaparinux
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Heparin pentasaccharide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FONDAPARINUX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J177FOW5JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fondaparinux
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7845
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fondaparinux sodium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014709
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fondaparinux
Reactant of Route 2
Fondaparinux
Reactant of Route 3
Fondaparinux
Reactant of Route 4
Fondaparinux
Reactant of Route 5
Fondaparinux
Reactant of Route 6
Fondaparinux

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。